Unii-W2P7EF7O6O is a unique identifier for a chemical compound, specifically associated with Ceftolozane, which is a cephalosporin antibiotic. This compound is primarily used in the treatment of complicated urinary tract infections and intra-abdominal infections. Ceftolozane works by inhibiting bacterial cell wall synthesis, making it effective against a range of Gram-negative bacteria.
Ceftolozane was developed by Merck & Co. and is marketed under the brand name Zerbaxa. It was approved by the U.S. Food and Drug Administration in 2014 for clinical use. The compound is synthesized in laboratories and is available for research purposes through various chemical suppliers.
Ceftolozane falls under the classification of antibiotics, specifically within the cephalosporin class. It is categorized as a broad-spectrum antibiotic due to its efficacy against both Gram-positive and Gram-negative bacteria.
The synthesis of Ceftolozane involves several steps, typically including:
The synthetic route may involve reactions such as acylation, where acyl groups are introduced to the cephalosporin core to form Ceftolozane. The process requires careful control of reaction conditions, including temperature and pH, to ensure high yield and purity.
Ceftolozane has a complex molecular structure characterized by a beta-lactam ring, which is crucial for its mechanism of action. The molecular formula is CHNOS, indicating the presence of sulfur and multiple functional groups.
Ceftolozane undergoes various chemical reactions that are important for its functionality:
The stability of Ceftolozane in aqueous solutions is influenced by pH and temperature, which can affect its reactivity and efficacy against bacterial strains.
Ceftolozane exerts its antibacterial effect by binding to penicillin-binding proteins (PBPs) located in bacterial cell walls. This binding inhibits transpeptidation, an essential step in cell wall synthesis, leading to cell lysis and death.
Ceftolozane is primarily utilized in clinical settings for treating serious infections caused by resistant bacteria. Its development has significant implications for antibiotic resistance management and offers an alternative treatment option when traditional antibiotics fail.
In addition to clinical applications, Ceftolozane serves as a model compound in pharmaceutical research aimed at developing new cephalosporin derivatives with enhanced efficacy or reduced side effects.
This comprehensive analysis highlights the significance of Unii-W2P7EF7O6O (Ceftolozane) in modern medicine, particularly in addressing challenging bacterial infections while also providing insights into its synthesis, structure, reactions, mechanism of action, properties, and applications.
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 466-43-3